(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid
Description
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative featuring a pyrazole core substituted with cyclopropyl and isopropyl groups. Its molecular formula is C₁₂H₁₃BN₂O₂, with a molecular weight of 228.05482 g/mol . The compound is typically stored at -20°C in sealed conditions to prevent moisture-induced degradation .
Properties
Molecular Formula |
C9H15BN2O2 |
|---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-6(2)12-9(10(13)14)5-8(11-12)7-3-4-7/h5-7,13-14H,3-4H2,1-2H3 |
InChI Key |
KSMSGERLIGZEIM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN1C(C)C)C2CC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated pyrazole with a boronic acid derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids, including (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid, often relies on scalable and efficient synthetic routes. Hydroboration of alkenes or alkynes followed by oxidation is a common industrial method . This process involves the addition of a borane reagent to an unsaturated bond, followed by oxidation to yield the boronic acid.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or alkene.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding alcohol, while reduction with lithium aluminum hydride can produce the corresponding alkane.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₅BN₂O₂
- CAS Number : 1695508-48-5
- Molecular Weight : 169.15 g/mol
The compound features a pyrazole ring, which is known for its biological activity, and a boronic acid functional group that enhances its reactivity in various chemical transformations.
Medicinal Chemistry Applications
-
Anticancer Activity :
Recent studies have indicated that boronic acids can exhibit anticancer properties. The incorporation of the pyrazole moiety may enhance these effects. For instance, derivatives of pyrazole have been evaluated for their activity against several cancer cell lines, showing promising results in inhibiting cell growth. A study highlighted that certain pyrazole derivatives demonstrated significant cytotoxicity against human cancer cell lines, which may suggest potential applications for (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid in cancer therapy . -
Antimicrobial Properties :
Boronic acids have been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibacterial agents. Research has shown that similar compounds exhibit activity against various pathogens, which could be extended to (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid .
Organic Synthesis Applications
-
Cross-Coupling Reactions :
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the pyrazole ring in (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid may facilitate the synthesis of complex organic molecules through these reactions, making it valuable in the pharmaceutical industry for drug development . -
Synthesis of Heterocycles :
The compound can serve as a building block for synthesizing various heterocyclic compounds, which are essential in drug discovery. Its ability to undergo further transformations can lead to the development of novel compounds with enhanced biological activities .
Material Science Applications
-
Polymer Chemistry :
Boronic acids are known for their ability to form dynamic covalent bonds with diols, making them useful in polymer chemistry. (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid can be utilized in creating new materials with specific properties, such as self-healing polymers or smart materials that respond to environmental stimuli . -
Sensors and Diagnostics :
The unique properties of boronic acids allow them to be used in sensor applications, particularly for detecting sugars and other biomolecules. The incorporation of the pyrazole moiety could enhance selectivity and sensitivity in biosensing applications .
Case Studies
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological activities . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural Comparison
The compound’s pyrazole ring distinguishes it from other boronic acids. Key structural analogs include:
- Phenanthren-9-yl boronic acid : Aromatic polycyclic structure.
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Phenolic ether substituents.
- 4-Nitrophenyl boronic acid : Electron-withdrawing nitro group.
- 3-AcPBA (3-Acetamidophenylboronic acid) : Acetamide-substituted phenyl group.
The cyclopropyl and isopropyl substituents on the pyrazole ring in the target compound likely enhance steric hindrance and modulate electronic effects compared to simpler arylboronic acids. This could influence solubility, stability, and binding kinetics .
Physicochemical Properties
pKa and Acidity
- 3-AcPBA and 4-MCPBA : Exhibit pKa values >8.5 , limiting their efficacy in physiological pH environments (~7.4) .
- Phenyl boronic acid: Lower pKa (~8.7) compared to APBA (aminophenylboronic acid, pKa ~9.2), improving diagnostic accuracy in biochemical assays .
- Its design aligns with trends favoring boronic acids with pKa near physiological pH for biomedical applications .
Reactivity
- 4-Nitrophenyl boronic acid: Undergoes rapid oxidation by H₂O₂ to 4-nitrophenol (rate constant 0.0586 s⁻¹), with reactivity enhanced at pH ~11 .
- Pinacol esters : Slower conversion rates due to steric protection of the boron center .
Biological Activity
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring with cyclopropyl and isopropyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design.
The molecular formula of (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid is C9H15BN2O2, with a molecular weight of 194.04 g/mol. Its structure is characterized by the presence of both cyclopropyl and isopropyl groups, which influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H15BN2O2 |
| Molecular Weight | 194.04 g/mol |
| IUPAC Name | (5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)boronic acid |
| InChI | InChI=1S/C9H15BN2O2/c1-6(2)12-9(10(13)14)5-8(11-12)7/h5-7,13-14H,3-4H2,1-2H3 |
The mechanism of action for (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid primarily involves its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, as it allows the compound to interact selectively with biological targets.
Biological Activities
Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including:
Antitumor Activity: Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines by targeting specific kinases such as BRAF(V600E), EGFR, and Aurora-A kinase. The unique structure of (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid may enhance its efficacy as an anticancer agent due to its ability to inhibit these pathways .
Anti-inflammatory Effects: Compounds within the pyrazole family have demonstrated significant anti-inflammatory properties. Studies have shown that certain pyrazole derivatives can reduce inflammation in models of carrageenan-induced edema and acetic acid-induced capillary permeability .
Antimicrobial Properties: The compound has potential antimicrobial activity, similar to other pyrazole derivatives that have been reported to exhibit antifungal and antibacterial effects .
Enzyme Inhibition: The boronic acid functionality allows for selective binding to enzymes, making it a candidate for developing inhibitors against various targets, including proteases and kinases .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid:
- Antitumor Screening: A study evaluated various pyrazole derivatives for their ability to inhibit cancer cell growth. The results indicated that compounds with similar structures to (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid exhibited significant cytotoxicity against breast cancer cell lines .
- Anti-inflammatory Assessment: In an experimental model using mice, a series of pyrazole derivatives were tested for anti-inflammatory effects. Compounds showed comparable efficacy to standard anti-inflammatory drugs like indomethacin, suggesting potential therapeutic applications .
- Enzyme Interaction Studies: Research focused on the binding affinity of boronic acids to serine proteases demonstrated that (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid could effectively inhibit enzyme activity through reversible covalent bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
